3-(3-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
Properties
IUPAC Name |
10-(3-fluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-17-10-14(13-7-2-3-8-15(13)22-17)19-16(21)20(17)12-6-4-5-11(18)9-12/h2-9,14H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOHJBOIUGENCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions. This may involve the condensation of an amine with a carbonyl compound followed by cyclization using suitable catalysts. The synthetic routes can be optimized for yield and purity, often employing techniques such as continuous flow synthesis and advanced catalytic systems.
Biological Activity
The biological activity of this compound has been investigated in various studies:
Anticancer Activity
Recent studies have evaluated the compound's antiproliferative effects against several cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| HCT116 | 8.7 | G2/M phase arrest |
| HeLa | 12.4 | Cell cycle disruption |
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets within cells. It appears to inhibit key enzymes involved in cell proliferation and survival pathways. Studies suggest that it may interfere with DNA replication and repair processes, leading to increased cellular stress and apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.
- Case Study on Bacterial Infections : In a model of bacterial infection, administration of the compound showed a reduction in bacterial load in infected mice compared to control groups, indicating its potential for therapeutic use in infectious diseases.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom in the target compound (electron-withdrawing) reduces electron density on the aromatic ring compared to the methoxy group (electron-donating) in . This difference impacts solubility, reactivity in nucleophilic/electrophilic reactions, and binding affinity in biological targets.
Modifications in the Core Structure
Variations in the heterocyclic framework and side chains influence conformational rigidity and intermolecular interactions:
Key Observations :
- Crystallographic Behavior: Ethyl ester derivatives exhibit rigid packing via N–H⋯O hydrogen bonds and C–H⋯π interactions, as seen in .
- Reactivity : Thioxo (C=S) analogs show distinct reactivity in nucleophilic substitution compared to oxo (C=O) derivatives, affecting synthetic pathways and stability.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-(3-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one, and how can reaction conditions be optimized for reproducibility?
- Methodology : Multi-step synthesis typically involves cyclization and fluorophenyl group incorporation. Key steps include:
- Step 1 : Formation of the methanobenzo ring via Friedel-Crafts alkylation or Diels-Alder reactions.
- Step 2 : Fluorophenyl group introduction using Suzuki-Miyaura coupling or nucleophilic aromatic substitution (e.g., with 3-fluorophenyl boronic acid).
- Step 3 : Methylation at the 2-position via alkyl halide reactions (e.g., CH₃I/K₂CO₃).
- Optimization : Control temperature (e.g., -35°C for intermediates to avoid side reactions) and stoichiometric ratios (e.g., 1.1 equiv. of DIPEA for acid scavenging) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to verify methyl group position (δ ~2.1 ppm for CH₃) and fluorophenyl substituents (δ ~7.2–7.8 ppm).
- LC-MS : Confirm molecular weight (e.g., m/z 383.4 for C₁₉H₁₇FNO₃) and purity (>95% via UV detection at 254 nm).
- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., C: 72.3%, H: 5.1%, N: 16.8%) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
- Approach :
- Dose-Response Studies : Test across a wide concentration range (nM to μM) to identify non-linear effects.
- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to rule out false positives.
- Structural Analog Comparison : Compare with triazolopyridazine derivatives (e.g., HD-8810) to isolate fluorine’s role in activity .
Q. How can computational modeling predict the environmental fate of this compound, and what experimental validation is required?
- Framework :
- QSAR Models : Estimate biodegradability (e.g., using EPI Suite) based on logP and fluorine content.
- Microcosm Studies : Track degradation in soil/water systems via LC-MS/MS to identify metabolites (e.g., hydroxylated derivatives).
- Toxicity Profiling : Use Daphnia magna or algae growth inhibition assays to assess ecological risks .
Q. What methodologies are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Techniques :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for target engagement.
- X-ray Crystallography : Resolve co-crystal structures to identify fluorine’s role in hydrogen bonding (e.g., F…H-N interactions).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
